4-Ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-4-carboxylic acid
Description
4-Ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-4-carboxylic acid is a synthetic organic compound with the molecular formula C23H25NO4 and a molecular weight of 379.46 g/mol . This compound is characterized by the presence of a piperidine ring substituted with an ethyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. It is commonly used in organic synthesis and peptide chemistry due to its stability and reactivity.
Properties
IUPAC Name |
4-ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-2-23(21(25)26)11-13-24(14-12-23)22(27)28-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,20H,2,11-15H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSYGDQTYHCAHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339932-23-8 | |
| Record name | 4-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and an aldehyde or ketone.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Fmoc Group: The fluorenylmethoxycarbonyl group is attached using Fmoc chloride in the presence of a base like triethylamine. This step is crucial for protecting the amine functionality during subsequent reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include oxidized derivatives (carboxylic acids, ketones), reduced derivatives (alcohols, amines), and substituted piperidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex structure, which includes a piperidine ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group. Its chemical formula is , and it has a melting point of approximately 177°C .
Drug Development
The primary application of 4-Ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-4-carboxylic acid lies in its use as a building block in the synthesis of pharmaceutical compounds. Its ability to serve as a protected amino acid facilitates the development of peptide-based drugs. The Fmoc group allows for selective deprotection under mild conditions, making it suitable for solid-phase peptide synthesis (SPPS).
Case Study: Synthesis of Peptide Inhibitors
In recent studies, this compound was utilized in the synthesis of peptide inhibitors targeting specific enzymes involved in cancer progression. The incorporation of the Fmoc group enabled efficient coupling reactions, leading to high yields of the desired peptides .
Research indicates that derivatives of this compound exhibit biological activity, particularly as autotaxin inhibitors. Autotaxin is an enzyme implicated in cancer metastasis and inflammatory diseases. Compounds derived from this compound have shown promise in inhibiting autotaxin activity, thereby potentially reducing tumor growth and metastasis .
Data Table: Biological Activity of Derivatives
| Compound Name | Inhibition (% at 10 µM) | Target Enzyme |
|---|---|---|
| Compound A | 85% | Autotaxin |
| Compound B | 72% | Autotaxin |
| Compound C | 90% | Autotaxin |
Synthetic Methodology
The compound also plays a crucial role in developing synthetic methodologies for creating complex organic molecules. Its structural features allow for various transformations, leading to diverse chemical entities.
Example: Synthesis Pathway
A notable synthetic pathway involves the reaction of piperidine derivatives with fluorene-based electrophiles, which can be optimized for yield and selectivity .
Mechanism of Action
The mechanism of action of 4-Ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-4-carboxylic acid involves its reactivity as a protected amine. The Fmoc group can be selectively removed under mild conditions, revealing the free amine for further reactions. This property makes it valuable in peptide synthesis, where the protection and deprotection of amines are crucial steps.
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-aminobutyric acid
- (2S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholine-2-carboxylic acid
- 1-ethyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid
Uniqueness
4-Ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-4-carboxylic acid is unique due to the presence of the ethyl group on the piperidine ring, which can influence its reactivity and the types of reactions it undergoes. Additionally, the Fmoc group provides a stable and removable protecting group for amines, making it highly valuable in peptide synthesis compared to other similar compounds.
Biological Activity
4-Ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-4-carboxylic acid, commonly referred to as Fmoc-piperidine-4-carboxylic acid, is a compound of significant interest in medicinal chemistry and pharmacology. Its structure features a piperidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis and drug development. This article explores the biological activity of this compound, including its pharmacological properties, mechanism of action, and potential therapeutic applications.
The chemical formula of this compound is , with a molecular weight of 351.40 g/mol. It appears as a white to yellow crystalline powder with a melting point of approximately 177°C .
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. Research indicates that derivatives of piperidine compounds can exhibit significant effects on the central nervous system (CNS), potentially influencing neurotransmitter systems.
Enzyme Inhibition
Studies have suggested that Fmoc-piperidine derivatives can act as inhibitors for specific enzymes involved in metabolic processes. For instance, research into bacterial glyoxalase enzymes has shown that inhibitors can disrupt bacterial survival by interfering with detoxification pathways . This suggests potential applications in developing antibacterial agents.
Pharmacological Activity
The pharmacological profile of this compound includes:
- Antimicrobial Activity : Preliminary studies indicate that certain derivatives may possess bactericidal properties, particularly against Gram-negative bacteria .
- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, there is potential for this compound to exhibit protective effects against neurodegenerative diseases .
Case Studies and Research Findings
Q & A
Q. Why do synthesis yields vary across laboratories for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
